2,5-Dihydrothiazol-4-amine
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Overview
Description
2,5-Dihydrothiazol-4-amine is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dihydrothiazol-4-amine can be synthesized through various methods, including multicomponent reactions, click reactions, and nano-catalysis. One common synthetic route involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as BF3 and p-toluenesulfonic acid . Another method includes the reaction of Schiff bases with 2-mercaptoacetic acid in the presence of anhydrous zinc chloride at reflux conditions .
Industrial Production Methods
Industrial production of thiazolidin-4-ylideneamine typically involves optimizing these synthetic routes to achieve higher yields, purity, and selectivity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydrothiazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazolidin-4-ylideneamine to its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazolidine derivatives with different functional groups .
Scientific Research Applications
2,5-Dihydrothiazol-4-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of thiazolidin-4-ylideneamine involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it can inhibit cell growth by inducing apoptosis and arresting the cell cycle at specific phases . In antimicrobial applications, it can disrupt bacterial cell membranes and inhibit biofilm formation .
Comparison with Similar Compounds
2,5-Dihydrothiazol-4-amine can be compared with other similar compounds, such as thiazolidin-4-one and thiazolidine-2,4-dione. While all these compounds share a thiazolidine ring, they differ in their substituents and biological activities. Thiazolidin-4-one is known for its anticancer and antimicrobial properties, while thiazolidine-2,4-dione is widely used as an antidiabetic agent .
List of Similar Compounds
- Thiazolidin-4-one
- Thiazolidine-2,4-dione
- 2-Iminothiazolidine
- 4-Oxo-1,3-thiazolidine
Properties
Molecular Formula |
C3H6N2S |
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Molecular Weight |
102.16 g/mol |
IUPAC Name |
2,5-dihydro-1,3-thiazol-4-amine |
InChI |
InChI=1S/C3H6N2S/c4-3-1-6-2-5-3/h1-2H2,(H2,4,5) |
InChI Key |
KMZYCZWDCPQIAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NCS1)N |
Origin of Product |
United States |
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